![molecular formula C19H16N4O5S B2814213 methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate CAS No. 896703-37-0](/img/structure/B2814213.png)
methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
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Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . 1,3,4-Thiadiazole derivatives, which are bioisosteres of pyrimidine, have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of related compounds, such as [1,3,4] thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, has been carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . Another method involves the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide and formic acid .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by analytical and spectrometrical methods, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The formation of related compounds often involves 1,3-addition of nitrilimines, which are generated in situ by base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various analytical and spectrometrical methods .Scientific Research Applications
Antimicrobial Agents
A series of 1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They were tested against E. coli, B. mycoides, and C. albicans, with four compounds outperforming the others in terms of antimicrobial activity .
Green Synthesis
The compound has been involved in the green synthesis and characterization of novel [1,3,4]thiadiazolo/benzo [4,5]thiazolo [3,2- a ]pyrimidines . This process uses vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .
Multicomponent Reaction
The compound has been used in a one-pot three-component fusion reaction with other substrates . This reaction, conducted at room temperature, resulted in an excellent yield of products .
Cytotoxic Properties
1,3,4-Thiadiazole derivatives, including the compound , have been studied for their cytotoxic properties . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Catalysts
The compound has been used in the synthesis of materials with different loadings of vanadia on fluorapatite (V 2 O 5 /FAp), which were fully characterized and assessed for their prowess as catalysts .
Organic Synthesis
The compound has been used in organic synthesis, particularly in the construction of carbon–carbon and carbon–nitrogen bonds . This is due to the stability and tunable properties of the compound .
Mechanism of Action
Target of Action
The primary targets of this compound are various bacterial strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium . The compound has shown an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
Mode of Action
The compound interacts with its targets by inhibiting their growth . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae . All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and proliferation of the targeted bacteria . The downstream effects of this interaction result in the inhibition of bacterial growth, thereby exerting its antibacterial activity .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, which contributes to its antibacterial activity . This makes the compound potentially useful in the treatment of infections caused by the targeted bacteria .
Safety and Hazards
While specific safety and hazard information for the requested compound is not available, it’s important to note that many heterocyclic compounds, including quinazoline and 1,3,4-thiadiazole derivatives, have demonstrated a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities .
Future Directions
The development of novel classes of antibacterial agents is a critical and unmet medical requirement due to the emergence of drug-resistant bacterial strains . Therefore, the investigation of these fused heterocycles as novel drug molecules continues to be a significant target in medicinal chemistry .
properties
IUPAC Name |
methyl 2-(2,5-dimethoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-26-11-5-7-15(27-2)14(9-11)20-18-22-23-16(24)12-6-4-10(17(25)28-3)8-13(12)21-19(23)29-18/h4-9H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILSOZFGYVYUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
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